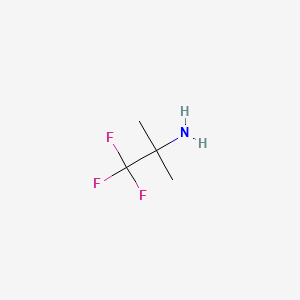

1,1,1-Trifluoro-2-methylpropan-2-amine

描述

Contextual Significance of Fluorinated Amines in Contemporary Chemical Research

Fluorinated amines are organic compounds containing both a nitrogen atom and at least one fluorine atom. The introduction of fluorine, the most electronegative element, into an amine-containing molecule can dramatically alter its properties. These changes include increased metabolic stability, enhanced lipophilicity, and modulated basicity of the amine group. Such modifications are highly sought after in drug discovery and materials science.

The strong carbon-fluorine bond contributes to the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism, thereby prolonging their half-life in the body. Furthermore, the lipophilicity imparted by fluorine can enhance a molecule's ability to cross cell membranes, a critical factor for bioavailability. The electron-withdrawing nature of fluorine also lowers the pKa of the amine group, which can be crucial for optimizing a drug's interaction with its biological target and for reducing off-target effects.

The growing importance of fluorinated amines is evidenced by their presence in a wide array of pharmaceuticals and agrochemicals. Consequently, the development of novel and efficient synthetic methodologies for the preparation of these compounds is an active and vital area of chemical research.

Scope and Academic Relevance of 1,1,1-Trifluoro-2-methylpropan-2-amine in Organic and Medicinal Chemistry

Within the broad class of fluorinated amines, this compound, often available as its hydrochloride salt, has garnered attention as a specialized building block. Its structure, featuring a tertiary amine adjacent to a trifluoromethyl group, presents a unique combination of steric and electronic properties.

This compound is particularly recognized for its application in the synthesis of complex organic molecules and peptidomimetics. A notable area of its academic and industrial relevance is in the development of inhibitors for the hepatitis C virus (HCV) NS3-serine protease. The trifluoromethyl group in this amine is thought to enhance the binding affinity and specificity of the resulting inhibitor to the enzyme's active site, contributing to its therapeutic potential. The incorporation of this moiety can lead to improved potency and pharmacokinetic profiles of the final drug candidate.

The academic pursuit of new synthetic routes to create and utilize chiral versions of such fluorinated amines underscores their importance as building blocks for stereospecific synthesis, a cornerstone of modern drug development. The unique properties conferred by the trifluoromethyl group make this compound a valuable tool for chemists aiming to design and synthesize novel bioactive molecules.

Below are the key identifiers for this compound and its commonly used hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride |

| CAS Number | 812-18-0 | 174886-04-5 |

| Molecular Formula | C4H8F3N | C4H9ClF3N |

| Molecular Weight | 127.11 g/mol | 163.57 g/mol |

Structure

3D Structure

属性

IUPAC Name |

1,1,1-trifluoro-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBWGBFWVFEGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460801 | |

| Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-18-0 | |

| Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 1,1,1 Trifluoro 2 Methylpropan 2 Amine and Analogues

Established Direct Synthetic Routes

Direct synthetic routes focus on the construction of the target amine without specific control over stereochemistry, yielding racemic mixtures if a chiral center is formed. These methods are often valued for their straightforwardness and applicability to large-scale synthesis.

A primary strategy for synthesizing α-trifluoromethyl amines involves the reaction of nucleophiles with trifluoromethylated imines. For a tertiary amine like 1,1,1-Trifluoro-2-methylpropan-2-amine, this can be envisioned through the addition of a methyl nucleophile to an imine derived from 1,1,1-trifluoroacetone (B105887). The addition of organometallic reagents, such as Grignard reagents or organozincs, to trifluoromethyl ketimines is a key method for creating α-tertiary amines. nih.gov

Another approach involves a transamination-like process. For the synthesis of the closely related analogue 1,1,1-trifluoro-2-aminopropane, a patented method describes the reaction of N-(1,1,1-trifluoroisopropylidene)benzylamine with a primary amine. google.com The N-alkylidene starting material is formed by the condensation of 1,1,1-trifluoroacetone with benzylamine. google.com This reaction proceeds by heating the trifluoromethylated imine with another primary amine (e.g., benzylamine), which facilitates a transimination followed by rearrangement and displacement to yield the desired product, which can be removed by distillation. google.com

Table 1: Example of Amination via Imine Precursor

| Starting Material | Reagent | Product | Yield | Reference |

|---|

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.orgresearchgate.net A direct reductive amination to form this compound is challenging due to the need to introduce two separate methyl groups to the same carbon.

A more viable reductive strategy involves the synthesis and subsequent reduction of a nitro analogue. The synthesis of quaternary α-(trifluoromethyl)nitroalkanes has been demonstrated, and these intermediates can be converted to the corresponding amines. organic-chemistry.org Following the logic from the synthesis of non-fluorinated analogues like 2-methyl-2-nitropropane, one could theoretically synthesize 1,1,1-trifluoro-2-methyl-2-nitropropane. orgsyn.org This nitro compound could then be reduced to the target amine using standard reduction methods, such as catalytic hydrogenation (e.g., with H₂ over a metal catalyst like palladium, platinum, or nickel) or with chemical reducing agents. orgsyn.org

Table 2: General Scheme for Reduction of Nitro Compounds

| Reaction Type | Substrate | Reagents | Product | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | Aromatic/Aliphatic Nitro Compound | H₂, Pd/C or other metal catalyst | Corresponding Amine | Widely used industrial process. researchgate.net |

Halogenation followed by amination provides another pathway to amine synthesis. While a direct application to this compound is not prominently documented, related transformations highlight the principle. An efficient synthesis of 1-alkyl-2-(trifluoromethyl)aziridines starts from 1,1,1-trifluoroacetone. researchgate.net The process involves imination, α-chlorination of the imine using N-chlorosuccinimide (NCS), hydride reduction of the carbonyl, and subsequent base-induced ring closure to form the aziridine (B145994). researchgate.net Although this route yields a cyclic analogue, the initial steps of forming a chlorinated imine intermediate are representative of a halogenation-amination strategy. Subsequent regioselective ring-opening of such aziridines can lead to functionalized acyclic amines. researchgate.net

Advanced Stereoselective Synthesis of Fluorinated Amines

When the α-carbon of the trifluoromethyl amine is a stereocenter, as it would be in analogues of this compound with different alkyl groups, controlling the stereochemistry becomes critical. Advanced methods utilize chiral auxiliaries or catalysts to achieve high levels of enantioselectivity.

Chiral auxiliaries are removable chemical moieties that direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Among the most powerful and versatile auxiliaries for amine synthesis is tert-butanesulfinamide, developed by Ellman. yale.edu This method involves the condensation of the chiral sulfinamide with a ketone (like 1,1,1-trifluoroacetone) to form an N-sulfinyl imine. The sulfinyl group then directs the nucleophilic addition of an organometallic reagent to one face of the imine, establishing the stereocenter with high diastereoselectivity. yale.edu

This approach is particularly well-suited for the synthesis of α-trifluoromethylated tertiary amines. Research has shown that the diastereoselective addition of organometallic reagents (e.g., allyl zinc or allylindium derivatives) to α-trifluoromethyl N-tert-butanesulfinyl hemiaminals—stable precursors of the corresponding ketimines—yields homoallylic amines with a tetrasubstituted carbon stereocenter bearing a trifluoromethyl group. rsc.org After the addition, the sulfinyl auxiliary can be easily removed under acidic conditions to reveal the enantioenriched primary amine. soton.ac.uk

Table 3: Chiral Auxiliary Approach for Tertiary Trifluoromethylated Amines

| Ketone Precursor | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Trifluoromethyl Ketones | N-tert-butanesulfinamide | Allyl zinc/indium derivatives | up to >99:1 | rsc.org |

The development of enantioselective catalysts provides a more atom-economical approach to chiral amines, as the chirality resides in a recyclable catalyst rather than a stoichiometric auxiliary. acs.orgresearchgate.net Key strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the catalytic addition of nucleophiles. nih.gov

For the synthesis of tertiary amines, a potential route involves the enantioselective addition of a methyl group (from reagents like dimethylzinc) to a trifluoromethyl ketimine. nih.gov Another powerful method is biocatalysis, which utilizes enzymes to perform highly selective transformations. Engineered enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), have become an important industrial tool for producing chiral amines. nih.govwhiterose.ac.uk These enzymes can catalyze the asymmetric reductive amination of ketones, and some have shown activity on fluorinated substrates. nih.gov Furthermore, engineered cytochrome enzymes have been developed for the asymmetric synthesis of α-trifluoromethyl amines through carbene N-H insertion reactions, demonstrating the potential of biocatalysis to create novel synthetic pathways. nih.gov

Table 4: Overview of Enantioselective Catalytic Methods

| Method | Substrate Type | Catalyst Type | Key Feature | Reference |

|---|---|---|---|---|

| Ketimine Reduction | CF₃-substituted ketimine | Chiral Phosphoric Acid / BINOL-derived catalysts | High enantioselectivity in the reduction of the C=N bond. | nih.govorganic-chemistry.org |

| Nucleophilic Addition | CF₃-substituted imine | Pd(II)/PyOX, Cu(I)/BOX complexes | Catalytic asymmetric addition of organometallic reagents. | nih.gov |

| Biocatalysis | Aryl amines, diazo reagents | Engineered Cytochrome c | Asymmetric N-H carbene insertion. | nih.gov |

Biocatalytic Synthesis of Chiral Fluorinated Amines (e.g., Transaminase-Catalyzed Amination)

Biocatalysis, particularly the use of amine transaminases (ATAs), has emerged as a valuable and sustainable alternative for the synthesis of chiral amines. rsc.orgnih.govnih.gov These enzymes catalyze the stereoselective transfer of an amino group from an amino donor to a prochiral ketone substrate, producing chiral amines with excellent enantioselectivity under mild reaction conditions. rsc.orgnih.gov The application of ATAs is of significant industrial interest due to their ability to perform reductive amination on a broad range of substrates. nih.gov

Despite their potential, the industrial application of transaminases has been met with challenges, including limited substrate scope, inhibition by substrates or products, and unfavorable reaction equilibria. nih.gov Significant progress has been made to overcome these limitations through protein engineering to broaden substrate tolerance and the development of process strategies to shift the reaction equilibrium, such as in situ product removal. nih.govdiva-portal.org Furthermore, the immobilization of transaminases allows for their use in continuous flow reactors, enhancing their stability and reusability. rsc.orgnih.govnih.gov

Strategic Approaches for Diverse Fluorinated Amine Structures

The synthesis of a diverse range of fluorinated amine structures requires strategic approaches that allow for the introduction of fluorine and nitrogen functionalities in a controlled manner.

A straightforward and efficient method for the synthesis of 1-alkyl-2-(trifluoromethyl)aziridines has been developed starting from 1,1,1-trifluoroacetone. rsc.orgnih.gov The process involves a sequence of imination, α-chlorination, hydride reduction, and subsequent ring closure. rsc.orgnih.gov These trifluoromethylated aziridines serve as versatile building blocks for the preparation of a variety of nitrogen-containing compounds. researchgate.net

The synthetic utility of these aziridines is demonstrated through their regioselective ring-opening reactions. For example, treatment with alkyl iodides leads to the formation of novel primary β-iodo amines. These can be further transformed into α-CF3-β-phenylethylamines upon reaction with lithium diphenylcuprate. rsc.orgnih.gov This highlights the potential of 1-alkyl-2-(trifluoromethyl)aziridines as precursors to more complex fluorinated amine structures. researchgate.net A one-step catalytic and diastereoselective method for the synthesis of aziridines with multiple chiral substitutions has also been developed through the radical aminotrifluoromethylation of alkenes. rsc.org

The direct 1,2-aminofluorination of alkenes represents an ideal strategy for the rapid synthesis of β-fluorinated amines from readily available starting materials. nih.gov A copper-catalyzed three-component aminofluorination of various alkenes and 1,3-dienes has been developed using O-benzoylhydroxylamines as alkylamine precursors. nih.gov This method exhibits high regioselectivity and good functional group tolerance. nih.gov The use of Et3N•3HF is crucial, acting as both an inexpensive fluoride (B91410) source and an acid to facilitate the formation of an aminyl radical cation for electrophilic amination. nih.gov

Another approach involves the stereoselective synthesis of syn-β-fluoroaziridine building blocks through a chiral aryl iodide-catalyzed fluorination of allylic amines. nih.gov This method employs HF-pyridine as the nucleophilic fluoride source and mCPBA as the oxidant, providing access to arylethylamine derivatives with fluorine-containing stereocenters in high diastereoselectivity and enantioselectivity. nih.gov Furthermore, the fluoroamination of allenes using Selectfluor as an electrophilic fluorine source and various heterocyclic amines as nucleophiles provides a novel route to fluorinated allylamines. rsc.org

Flow Chemistry Applications in Fluorinated Amine Synthesis

Flow chemistry has emerged as a powerful technology in organic synthesis, offering significant advantages for the production of fluorinated compounds, including improved safety, efficiency, and scalability. chemistryviews.orgbeilstein-journals.orgrsc.org This is particularly relevant for fluorination reactions that often involve hazardous reagents and exothermic processes. beilstein-journals.org

A protecting-group-free and semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed using flow chemistry. chemistryviews.orgresearchgate.net This process begins with a photooxidative cyanation of the fluorinated amine to form a fluorinated α-amino nitrile, which is then subjected to acid-mediated hydrolysis to yield the desired α-amino acid. chemistryviews.orgresearchgate.net The use of a flow reactor allows for chemistry to be performed outside of the boundaries typically encountered in batch processes, leading to a more efficient synthesis. chemistryviews.org This method makes a wide range of fluorinated amino acids more accessible for applications in medicinal chemistry and materials science. chemistryviews.org The use of flow reactors also facilitates the safe handling of toxic fluorinating reagents like DAST (diethylaminosulfur trifluoride). beilstein-journals.org

Chemical Transformations and Mechanistic Investigations of 1,1,1 Trifluoro 2 Methylpropan 2 Amine

Fundamental Reactivity Patterns

The reactivity of 1,1,1-Trifluoro-2-methylpropan-2-amine is dominated by the interplay between the nucleophilic primary amine and the exceptionally stable trifluoromethyl (CF₃) group.

The trifluoromethyl group is generally considered to be inert to nucleophilic substitution. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its strength increases with the number of fluorine atoms attached to the same carbon. Consequently, direct displacement of a fluoride (B91410) ion from the CF₃ group via a nucleophilic attack is an energetically demanding process that requires harsh reaction conditions or specialized catalytic activation.

Research on related trifluoromethyl arenes has shown that the selective activation and functionalization of a single C-F bond is a significant challenge, often requiring transition-metal catalysis. acs.org Such transformations proceed under conditions that are unlikely to be compatible with the amine functionality of this compound. Therefore, standard nucleophilic substitution reactions targeting the trifluoromethyl group of this compound are not expected to be viable.

The chemical behavior of the primary amine in this compound is significantly modulated by the adjacent CF₃ group. The strong inductive electron-withdrawing effect of the three fluorine atoms substantially decreases the basicity of the amine nitrogen compared to its non-fluorinated analog, tert-butylamine (B42293). nih.govacs.org This reduced basicity also implies lower nucleophilicity, affecting the kinetics of its reactions with electrophiles.

Oxidation: The oxidation of α-trifluoromethyl amines is not extensively documented, but parallels can be drawn from the oxidation of α-trifluoromethyl alcohols. The oxidation of α-CF₃ alcohols to the corresponding trifluoromethyl ketones often requires specific reagents, such as oxoammonium salts, to proceed efficiently under mild conditions. acs.org It is plausible that the oxidation of this compound would require potent oxidizing agents to form corresponding imine or nitro compounds, with the reaction being more challenging than for non-fluorinated primary amines.

Reduction: As a primary amine, the nitrogen atom in this compound is in its lowest oxidation state and is not susceptible to reduction. However, the synthesis of this and related α-trifluoromethyl amines often involves the reduction of precursor functional groups. Common synthetic strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines, which is a major pathway to chiral α-trifluoromethyl amines. nih.govacs.org Similarly, nitrones can be trifluoromethylated and subsequently reduced to yield α-(trifluoromethyl)amines. acs.orgresearchgate.net

Mechanistic Elucidation of Synthetic Pathways

The synthesis of α,α-disubstituted α-trifluoromethyl amines like this compound typically involves the construction of the C-CF₃ bond or the C-N bond adjacent to the quaternary center, often through multi-step sequences.

The key trifluoromethylation step is generally thermodynamically favorable due to the formation of a strong C-C bond and a stable silicon-based byproduct (e.g., Me₃Si-X). Kinetically, the reaction requires an activator, such as a fluoride source or a Lewis base, to generate a hypervalent silicon intermediate that facilitates the transfer of the CF₃ group. organic-chemistry.org

Another synthetic approach involves the base-catalyzed isomerization of N-benzyl trifluoromethyl imines. google.com The reaction conditions for analogous processes, often requiring elevated temperatures (e.g., 95-120 °C), suggest a significant kinetic barrier for the required 1,3-proton shift. google.com

| Reaction Type | Precursors | Key Reagents | Typical Conditions | Kinetic/Thermodynamic Implication |

|---|---|---|---|---|

| Nucleophilic Trifluoromethylation | Ketimine | TMSCF₃, Fluoride source (e.g., TBAF) | Room temp, THF | Thermodynamically favorable; kinetically accessible with catalyst. |

| Imine Isomerization | N-Alkylidene benzylamine | Primary amine, Base (e.g., DBU) | 90-140 °C, Distillation | Significant kinetic barrier, endergonic equilibrium shifted by product removal. |

| Reductive Amination | Trifluoromethyl ketone | Amine, Reducing agent (e.g., NaBH₄) | Varies, often multi-step | Overall transformation is thermodynamically driven by stable product formation. |

Enamine Intermediates: Enamines are critical intermediates in various α-functionalization reactions of carbonyl compounds. In the context of trifluoromethyl amine synthesis, enamines can be formed from a secondary amine and an aldehyde, which then react with a trifluoromethyl radical source. rsc.org This visible-light mediated carbonyl trifluoromethylative amination proceeds via an enamine intermediate that adds the CF₃ radical, ultimately forming a β-trifluoromethyl tertiary alkylamine after reduction. rsc.org While this specific reaction leads to a different substitution pattern, it highlights the potential for enamine-based strategies in the synthesis of complex trifluoromethylated amines.

Aziridinium (B1262131) Intermediates: Aziridines and their protonated or alkylated counterparts, aziridinium ions, are versatile intermediates in nitrogen-containing compound synthesis. An efficient copper-promoted intramolecular cyclization of β-keto trifluoromethyl amines provides access to trifluoromethylated aziridines with excellent stereoselectivity. rsc.org These strained three-membered rings are susceptible to ring-opening reactions.

Furthermore, the ring-opening of aziridinium salts with nucleophiles like fluoride can proceed with high site-selectivity at the more substituted carbon atom, providing a route to tertiary alkyl fluorides. nih.gov This reactivity suggests that an aziridinium intermediate derived from a precursor related to this compound could be a key species in skeletal rearrangements or functionalization reactions. Mechanistic studies on the aminotrifluoromethylation of alkenes also propose aziridine (B145994) intermediates, with DFT calculations supporting their role in the reaction pathway. acs.orgrsc.org

While computational studies specifically modeling this compound are not documented, Density Functional Theory (DFT) calculations have become indispensable for understanding the mechanisms of related transformations.

Mechanism and Energetics: DFT calculations have been employed to elucidate the complex mechanism of converting N-trifluoromethyl secondary amines into N-perfluoro-tert-butyl secondary amines. These studies identified key intermediates and calculated the kinetic and thermodynamic barriers for sequential C-F bond transformations, highlighting the crucial role of the fluoride initiator. nih.gov

Stereoselectivity: In the synthesis of chiral α-trifluoromethyl amines, computational models help to rationalize the observed stereoselectivity. For instance, DFT models of iron porphyrin-bound ylide intermediates in biocatalytic N-H insertion reactions provide insight into the protein- and reagent-controlled enantioselectivity. acs.org Similarly, transition state models for the reduction of N-sulfinylimines have been proposed to explain the diastereomeric outcome. soton.ac.uk

Intermediate Stability: The viability of proposed reaction pathways often hinges on the stability of key intermediates. DFT calculations have supported the proposed mechanism in the copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes, which proceeds via aziridine intermediates. rsc.org These computational insights are crucial for optimizing reaction conditions and designing new synthetic strategies.

The application of these computational methods to the formation and reactivity of this compound would likely provide valuable insights into its electronic structure, the stability of potential intermediates, and the energy profiles of its transformation pathways.

Utilization As a Molecular Building Block in Advanced Organic Synthesis

Precursor in the Assembly of Complex Organic Architectures

Organic building blocks are fundamental functionalized molecules that serve as the foundational components for the bottom-up, modular assembly of larger molecular architectures. 1,1,1-Trifluoro-2-methylpropan-2-amine fits this description as a precursor for introducing the unique trifluoro-tert-butyl group. acs.orgbldpharm.com While the tert-butyl group is a common motif in organic chemistry, its high lipophilicity can be a drawback in medicinal chemistry applications. acs.org The substitution of methyl groups with fluoromethyl groups, resulting in the TFTB group, offers a solution by significantly increasing hydrophilicity. acs.org

The progressive exchange of methyl for fluoromethyl groups in a tert-butylbenzene (B1681246) model resulted in a substantial reduction in the Log P value by 1.7 units, indicating lower lipophilicity. acs.org This modulation of properties makes the TFTB group, and by extension its amine precursor, an attractive candidate for the design of complex bioactive molecules where precise control over lipophilicity is crucial. X-ray structure analysis and DFT computations reveal that the TFTB substituent has a favored conformation governed by electrostatic repulsion between fluorine atoms, which is stabilized by compensating electrostatic interactions between polarized C-F and C-H bonds. acs.org This defined conformational preference can be exploited in the design of rigid scaffolds for complex molecular architectures.

Synthetic Intermediate for Fluorinated Pharmaceutical Leads and Analogues

The introduction of trifluoromethyl groups is a common and effective strategy to improve the properties of biologically active compounds. nih.govacs.org N-trifluoromethyl moieties, including the trifluoro-tert-butyl group derived from this compound, are gaining attention in drug design. nih.govdigitellinc.com This building block serves as a key intermediate for synthesizing fluorinated analogues of pharmaceutical leads, aiming to enhance metabolic stability, binding affinity, and bioavailability.

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The Hepatitis C Virus (HCV) NS3-4A serine protease and the BRAF V600E mutant kinase are two high-priority targets for antiviral and cancer therapies, respectively. nih.govnih.govnih.gov

NS3-Serine Protease: The HCV NS3 protease is essential for viral polyprotein maturation and replication, making it a prime target for antiviral drug discovery. nih.govnih.govmcgill.ca The design of inhibitors often involves peptidomimetic scaffolds that fit into the enzyme's shallow substrate-binding groove. nih.gov While the incorporation of fluorinated moieties is a general strategy in drug design to enhance compound properties, the available scientific literature does not specifically document the use of this compound in the synthesis of NS3-Serine Protease inhibitors.

BRAF V600E: The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway and is a driver in approximately 7% of all cancers, including a high percentage of melanomas. nih.govbohrium.com This has spurred the development of potent and selective inhibitors. bohrium.comnih.gov Medicinal chemistry campaigns have explored a wide range of molecular scaffolds to identify potent inhibitors. nih.gov However, similar to the case with NS3 protease, a direct application of this compound as a building block in the development of documented BRAF V600E inhibitors is not explicitly reported in the reviewed literature.

The unique properties of the trifluoromethyl group can be leveraged to enhance molecular recognition, the specific interaction between a molecule and a biological target. The TFTB group, provided by this compound, offers distinct advantages in this regard. acs.org

The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds and alters the electronic profile of the molecule. The TFTB group has a defined conformational preference due to intramolecular electrostatic interactions. acs.org This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. Furthermore, N-trifluoromethyl azoles have been shown to serve as effective bioisosteres of N-iso-propyl and N-tert-butyl azoles, demonstrating that the trifluoromethyl group can mimic the steric profile of larger alkyl groups while offering different electronic properties. nih.govacs.orgdigitellinc.com These characteristics allow medicinal chemists to fine-tune ligand-receptor interactions, improving both the potency and selectivity of drug candidates.

| Property | Influence of Trifluoromethyl Group | Reference |

|---|---|---|

| Lipophilicity (Log P) | TFTB group is 1.7 Log P units lower (more hydrophilic) than tert-butyl group. | acs.org |

| Conformation | Favored conformation dictated by electrostatic repulsion between F atoms. | acs.org |

| Bioisosterism | N-trifluoromethyl azoles can act as bioisosteres for N-iso-propyl and N-tert-butyl azoles. | nih.govacs.orgdigitellinc.com |

| Metabolic Stability | Can be increased compared to N-methyl analogues. | nih.govacs.orgdigitellinc.com |

Application in the Construction of Functionalized Materials

Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical resistance, low surface energy, and hydrophobicity. researchgate.netresearchgate.netnih.gov These properties are a direct result of the strong carbon-fluorine bond and the electronic nature of the fluorine atom. nih.gov The synthesis of these materials often involves the polymerization of fluorine-containing monomers. researchgate.net

This compound can be considered a potential monomer for creating novel functionalized materials such as fluorinated polyamides or polyimides. mdpi.com The general method for synthesizing such polymers involves the polycondensation of a difunctional monomer containing a trifluoromethyl group with a corresponding comonomer. researchgate.net For instance, fluorinated polyamides have been synthesized using fluoroalkylated aromatic dicarboxylic acids and various aromatic diamines. mdpi.com The incorporation of the trifluoro-tert-butylamine moiety into a polymer backbone could impart desirable properties such as increased solubility in organic solvents, higher thermal stability, and lower water uptake compared to their non-fluorinated counterparts. researchgate.net The field of fluorinated functional materials is an emerging area where building blocks like this compound hold significant, though largely unexplored, potential. psu.edu

| Property Enhanced by Fluorination | Application in Materials | Reference |

|---|---|---|

| High Thermal Stability | High-performance coatings, seals | researchgate.netrushim.ru |

| Chemical Resistance | Protective coatings, durable materials | researchgate.netnih.gov |

| Low Surface Energy / Hydrophobicity | Water-repellent surfaces, anti-fouling coatings | researchgate.netpsu.edu |

| Lower Dielectric Constant | Materials for microelectronics | researchgate.net |

Chiral Scaffolds and Ligands in Asymmetric Catalysis

Chiral amines are of paramount importance in asymmetric synthesis, where they are used as resolving agents, chiral bases, and as foundational building blocks for chiral catalysts and ligands. mdpi.comacsgcipr.orgsigmaaldrich.com The synthesis of optically pure compounds is critical in the pharmaceutical industry, and asymmetric catalysis is a key enabling technology. nih.govmdpi.com

While this compound is achiral, its derivatives can be chiral. The enantiomerically pure forms of this amine could serve as valuable building blocks for the construction of novel chiral scaffolds and ligands. The trifluoromethyl group can play a crucial role in tuning the steric and electronic properties of a catalyst or ligand, thereby influencing the stereochemical outcome of a reaction. For example, chiral thioureas, often bearing trifluoromethyl-substituted aryl groups, are effective organocatalysts for a variety of asymmetric transformations. mdpi.com The synthesis of these catalysts typically involves the reaction of a chiral amine with an isothiocyanate. mdpi.com Although direct use of chiral this compound as a catalyst scaffold is not yet prominent in the literature, its potential as a precursor for such structures is significant, given the established utility of both chiral amines and fluorinated motifs in the field of asymmetric catalysis. sigmaaldrich.commdpi.com

Spectroscopic Analysis and Structural Characterization Methodologies

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1,1,1-Trifluoro-2-methylpropan-2-amine is expected to exhibit several key absorption bands:

N-H Stretching: The primary amine group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands correspond to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl groups are expected to appear in the range of 2850-3000 cm⁻¹.

N-H Bending: The bending vibration (scissoring) of the primary amine group typically appears as a broad absorption in the region of 1590-1650 cm⁻¹.

C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹. This is often one of the most intense signals in the IR spectrum of a fluorinated compound.

C-N Stretching: The stretching vibration of the C-N bond is expected in the range of 1020-1250 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch | 2850 - 3000 | Medium |

| N-H Bend | 1590 - 1650 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Predicted IR Absorption Bands for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (molecular formula C₄H₈F₃N), the molecular weight is approximately 127.11 g/mol .

In an electron ionization (EI) mass spectrum, the following features are anticipated:

Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion at m/z 127 would be expected, although it may be of low intensity due to the facile fragmentation of amines.

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, cleavage of the bond between the quaternary carbon and the trifluoromethyl group would be a likely fragmentation pathway. However, the most probable alpha-cleavage would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion.

[M - CH₃]⁺: Loss of a methyl group (15 Da) would result in a prominent peak at m/z 112. This is often the base peak in the mass spectra of tertiary alkyl amines.

Loss of CF₃: Cleavage of the C-CF₃ bond could lead to the loss of a trifluoromethyl radical (•CF₃, 69 Da), resulting in a fragment ion at m/z 58.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 127 | [C₄H₈F₃N]⁺ | Molecular Ion |

| 112 | [C₃H₅F₃N]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 58 | [C₃H₈N]⁺ | Loss of •CF₃ |

Predicted Mass Spectrometry Fragmentation for this compound

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a cornerstone technique in chemical characterization, providing the mass percentages of the constituent elements in a compound. davidson.eduazom.com This experimental data is then compared against the theoretical percentages derived from the compound's proposed molecular formula to confirm its stoichiometric purity and composition. acs.org For any newly synthesized compound, this analysis is a critical step for verification. acs.org

For this compound, with the molecular formula C₄H₈F₃N, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), fluorine (F), and nitrogen (N). The molecular weight of the compound is 127.11 g/mol .

The expected mass percentages for each element are presented in the table below. Experimental determination of these values is typically achieved through combustion analysis for carbon, hydrogen, and nitrogen. davidson.edu In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified to determine the mass of each element present in the original sample. davidson.edu

Acceptable agreement between the experimentally found values and the calculated theoretical percentages, typically within ±0.4%, is considered strong evidence for the compound's assigned molecular formula and purity. acs.org

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 37.79 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 6.36 |

| Fluorine | F | 19.00 | 3 | 57.00 | 44.84 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.02 |

Correlation of Experimental Spectroscopic Data with Computational Predictions

The synergy between experimental spectroscopy and computational chemistry provides a powerful methodology for the structural characterization of molecules. numberanalytics.comrsc.org This approach involves acquiring experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and comparing them with spectra predicted through computational models. numberanalytics.comrsc.org A strong correlation between the experimental and predicted data lends significant support to the proposed molecular structure. nih.gov

Computational spectroscopy utilizes quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the spectroscopic properties of a molecule. researchgate.net For instance, computational methods can predict ¹H and ¹³C NMR chemical shifts, spin-spin coupling constants, and the vibrational frequencies and intensities of IR absorption bands. numberanalytics.comrsc.org

The process typically involves:

Proposing a molecular structure for this compound.

Optimizing the geometry of the proposed structure using computational methods to find the most stable conformation.

Calculating the spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) of the optimized structure.

Acquiring high-resolution experimental spectra of the synthesized compound.

Comparing the experimental and predicted spectra. A close match between the two provides strong evidence for the correctness of the proposed structure.

Discrepancies between the experimental and predicted data can prompt a re-evaluation of the proposed structure or consideration of environmental factors, such as solvent effects, that may influence the experimental results. frontiersin.org

Below is an illustrative table showcasing a hypothetical correlation between experimental and computationally predicted ¹³C NMR chemical shifts for this compound. Please note that this data is representative and not based on published experimental results for this specific compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (-CF₃) | 125.2 | 124.9 | -0.3 |

| C2 (-C(CH₃)₂NH₂) | 55.8 | 56.1 | +0.3 |

| -CH₃ | 25.4 | 25.2 | -0.2 |

This correlative approach is a sophisticated tool in modern chemistry for the unambiguous identification and detailed structural analysis of novel compounds. aip.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.

DFT calculations are instrumental in understanding the electronic structure of 1,1,1-Trifluoro-2-methylpropan-2-amine. The introduction of the highly electronegative trifluoromethyl (-CF₃) group is expected to significantly influence the electron distribution compared to its non-fluorinated counterpart, tert-butylamine (B42293).

The primary electronic effect of the -CF₃ group is its strong electron-withdrawing nature through the inductive effect. This effect is anticipated to decrease the electron density on the adjacent quaternary carbon and, to a lesser extent, on the nitrogen atom of the amine group. This would result in a lower proton affinity and basicity for this compound compared to tert-butylamine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. For amines, the HOMO is typically localized on the nitrogen lone pair. In this compound, the energy of the HOMO is expected to be lowered due to the inductive effect of the -CF₃ group, making the lone pair less available for donation and thus reducing its nucleophilicity. The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the C-F bonds.

A comparative analysis of the calculated electronic properties of tert-butylamine and a model trifluoromethyl amine is presented in the table below.

| Property | tert-Butylamine (Calculated) | Model Trifluoromethyl Amine (Expected) |

| HOMO Energy | -6.2 eV | < -6.2 eV |

| LUMO Energy | +1.5 eV | < +1.5 eV |

| HOMO-LUMO Gap | 7.7 eV | ~7.7 eV |

| Dipole Moment | ~1.2 D | > 1.2 D |

| Note: The values for the model trifluoromethyl amine are qualitative predictions based on established electronic effects. |

DFT calculations can be employed to map the potential energy surface for various reactions involving this compound, allowing for the determination of reaction mechanisms, transition states, and activation energies.

A relevant reaction pathway to consider is the atmospheric degradation initiated by hydroxyl (•OH) radicals. A study on tert-butylamine has shown that this reaction primarily proceeds via hydrogen abstraction from the amino group. whiterose.ac.uk For this compound, a similar pathway is expected. However, the presence of the -CF₃ group would likely influence the energetics. The C-H bonds of the methyl groups are also potential sites for hydrogen abstraction.

The table below outlines the calculated energetic profile for the initial steps of the reaction of tert-butylamine with •OH radicals, which can serve as a baseline for understanding the reactivity of its trifluoromethylated analog. whiterose.ac.uk

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| H-abstraction from -NH₂ | (CH₃)₃CNH₂ + •OH | (CH₃)₃CNH• + H₂O | 2.5 | -25.7 |

| H-abstraction from -CH₃ | (CH₃)₃CNH₂ + •OH | •CH₂(CH₃)₂CNH₂ + H₂O | 4.1 | -15.3 |

The trifluoromethyl group in this compound would likely increase the activation energy for hydrogen abstraction from the amino group due to the decreased electron density on the nitrogen atom, making the N-H bond stronger.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. While no specific docking studies have been published for this compound, its structural features suggest potential applications as a pharmacophore. The tert-butyl group provides steric bulk, which can be crucial for fitting into specific binding pockets, while the amine group can act as a hydrogen bond donor or acceptor.

The trifluoromethyl group can significantly enhance binding affinity through several mechanisms:

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can lead to improved membrane permeability and stronger hydrophobic interactions within a binding site.

Metabolic Stability: The C-F bonds are very strong, making the -CF₃ group resistant to metabolic degradation, which can increase the biological half-life of a drug candidate.

Electrostatic Interactions: The polarized C-F bonds can participate in favorable electrostatic interactions, including dipole-dipole and multipolar interactions, with the protein.

Hypothetical docking studies could explore the binding of this compound to various receptors where tert-butylamine or other small amines are known to bind. The results would likely show a different binding orientation or affinity due to the steric and electronic contributions of the -CF₃ group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, an NBO analysis would quantify the hybridization of the atomic orbitals and the extent of electron delocalization. The nitrogen atom is expected to have a lone pair (LP) orbital with significant p-character, characteristic of an sp³-hybridized amine. The carbon atoms of the methyl groups would also be sp³-hybridized, forming sigma bonds with hydrogen.

A key feature that NBO analysis would reveal is the delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent bonds. This delocalization, or hyperconjugation, contributes to the stability of the molecule. The most significant delocalization is expected to be from the nitrogen lone pair (n_N) to the antibonding sigma orbitals (σ) of the C-C and C-H bonds. The electron-withdrawing -CF₃ group would likely reduce the energy of the σ(C-C) orbital, potentially enhancing this interaction.

The table below presents a qualitative summary of the expected key NBO interactions and their stabilization energies for this compound, based on general principles and studies of similar molecules.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Expected) | Description |

| n_N | σ(C-C(F₃)) | Moderate | Delocalization of N lone pair into the C-C bond adjacent to the -CF₃ group. |

| n_N | σ(C-CH₃) | Low | Delocalization of N lone pair into the C-C bonds of the methyl groups. |

| σ(C-H) | σ*(C-C(F₃)) | Low | Hyperconjugation from C-H bonds to the C-C bond. |

Structural Analogues and Structure Reactivity/function Relationships

Systematic Modification of the 1,1,1-Trifluoro-2-methylpropan-2-amine Scaffold

While specific studies detailing the systematic modification of the this compound scaffold are not extensively documented in publicly available literature, general synthetic strategies for fluorinated amines allow for hypothetical modifications to probe structure-activity relationships. alfa-chemistry.com Key modifications could include:

Alteration of the N-substituents: The primary amine of this compound can be derivatized to secondary or tertiary amines, or into amides or sulfonamides. These modifications would systematically alter the basicity, nucleophilicity, and hydrogen bonding capability of the nitrogen atom.

Modification of the Alkyl Backbone: The methyl groups on the quaternary carbon could be replaced with larger alkyl groups to investigate steric effects or replaced with other functional groups to introduce new chemical properties.

Varying the Degree of Fluorination: Replacing the trifluoromethyl group with a difluoromethyl or monofluoromethyl group would allow for a fine-tuning of the electronic effects and lipophilicity.

Such modifications are typically achieved through multi-step synthetic sequences, often starting from fluorinated building blocks. For instance, fluorinated amines can be synthesized via the reduction of fluorine-containing nitro compounds or through fluoroamination of alkenes. alfa-chemistry.com Another approach involves the reaction of amines with sources of trifluoromethyl groups. acs.orgnih.gov These synthetic routes provide a toolbox for creating a library of analogues for further study.

Comparative Studies with Related Fluorinated Amines and Alcohols

Comparing this compound with its structural analogues, such as the less sterically hindered 1,1,1-Trifluoro-2-propanamine and its corresponding alcohol, 1,1,1-Trifluoro-2-methyl-2-propanol, reveals the significant impact of both the amine functionality and the degree of substitution at the adjacent carbon.

The primary amine in 1,1,1-Trifluoro-2-propanamine is more accessible for reactions compared to the sterically hindered tertiary amine in this compound. cymitquimica.com Conversely, replacing the amine with a hydroxyl group, as in 1,1,1-Trifluoro-2-methyl-2-propanol, changes the fundamental chemical nature from basic and nucleophilic to weakly acidic and hydrogen-bond donating. ontosight.ai This alcohol is often used as a solvent due to its ability to solubilize and stabilize biomolecules. ontosight.ai

Table 1: Comparison of Physical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Difference |

| This compound | C₄H₈F₃N | 127.11 | Not available | Tertiary amine |

| 1,1,1-Trifluoro-2-propanamine | C₃H₆F₃N | 113.08 nih.gov | Not available | Primary amine |

| 1,1,1-Trifluoro-2-methyl-2-propanol | C₄H₇F₃O | 128.09 | 81-82 sigmaaldrich.com | Tertiary alcohol |

Influence of Fluorination on Chemical Reactivity and Stereoelectronic Effects

The introduction of a trifluoromethyl (-CF₃) group has profound stereoelectronic effects on adjacent functional groups. The -CF₃ group is a powerful electron-withdrawing group, primarily through inductive effects, which significantly influences the reactivity of the neighboring amine. nih.gov

Reduced Basicity: The strong electron-withdrawing nature of the -CF₃ group decreases the electron density on the nitrogen atom of the amine. This reduces its basicity (pKa) compared to its non-fluorinated analogue, tert-butylamine (B42293). The introduction of fluorine is a known strategy to weaken the basicity of amines. alfa-chemistry.com

Altered Nucleophilicity: While basicity is reduced, the effect on nucleophilicity is more complex and reaction-dependent. The steric bulk of the neopentyl scaffold combined with the electronic effects of the -CF₃ group will hinder the approach of the nitrogen lone pair to electrophiles.

Stereoelectronic Effects: The alignment of the C-F bonds with the C-N bond can lead to specific conformational preferences due to hyperconjugation and electrostatic interactions. This is known as the gauche effect, where conformations with fluorine atoms positioned gauche to an electron-deficient group can be favored. researchgate.net These stereoelectronic interactions can dictate the preferred three-dimensional structure of the molecule, influencing how it interacts with other molecules or biological targets. researchgate.net The trifluoromethyl group's properties can lead to increased charge delocalization in cationic intermediates, enhancing electrophilic reactivity at other sites in a molecule. nih.gov

Elucidation of Structure-Function Relationships in Biological Systems

In the context of medicinal chemistry and drug design, the incorporation of fluorinated groups like the one in this compound can significantly alter a molecule's biological profile. flinders.edu.au While specific biological functions for this compound are not widely reported, its structure allows for predictions based on established principles of organofluorine chemistry. nih.gov

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The trifluoromethyl group is resistant to oxidative metabolism by enzymes such as cytochrome P450. acs.org This can increase the metabolic stability and half-life of a drug candidate containing this moiety.

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes. mdpi.com This is a critical factor for oral bioavailability and penetration into the central nervous system. mdpi.com For example, the antidepressant fluoxetine's efficacy is partly attributed to the enhanced brain penetration provided by its trifluoromethyl group. mdpi.com

Binding Interactions: The fluorine atoms in the -CF₃ group are poor hydrogen bond acceptors but can participate in other non-covalent interactions, such as dipole-dipole and multipolar interactions, within a protein binding pocket. By replacing a methyl or other alkyl group with a trifluoromethyl group, these interactions can be modulated to potentially increase binding affinity and selectivity for a biological target. nih.gov

The combination of steric bulk from the quaternary carbon and the electronic and lipophilic contributions of the trifluoromethyl group makes the this compound scaffold an interesting building block for exploring structure-function relationships in the design of new bioactive molecules. alfa-chemistry.comnih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 1,1,1-Trifluoro-2-methylpropan-2-amine with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions using fluorinated precursors. For example, trifluoroacetate salts can act as intermediates in reactions with amines under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from polar aprotic solvents is recommended to achieve >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) or GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects the trifluoromethyl group (δ -60 to -70 ppm) and confirms substitution patterns.

- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated in studies of trifluoroacetate salts .

- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 146) .

Q. How does the trifluoromethyl group influence the compound’s solubility and stability in common solvents?

- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces polarity, enhancing solubility in non-polar solvents (e.g., hexane, dichloromethane) but limiting stability in protic solvents due to potential hydrolysis. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) using UV-Vis spectroscopy can quantify degradation rates .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in organocatalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations map electrostatic potential surfaces and Fukui indices to identify nucleophilic/electrophilic sites. For instance, the trifluoromethyl group’s σm effect (0.43) increases electrophilicity at the adjacent carbon, while steric hindrance from the methyl group may limit accessibility. Molecular dynamics simulations further assess interactions with chiral catalysts (e.g., proline derivatives) .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer : Yield inconsistencies often arise from heat transfer inefficiencies or solvent polarity changes. Flow chemistry systems maintain consistent temperature and mixing, improving reproducibility . Design of Experiments (DoE) optimizes variables like stoichiometry (1:1.2 amine:electrophile), reaction time (12–24 hr), and solvent (THF vs. DMF). Statistical analysis (ANOVA) identifies critical factors affecting yield .

Q. How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?

- Methodological Answer : Chiral resolution via kinetic resolution or asymmetric catalysis is challenging due to the trifluoromethyl group’s steric bulk. Evidence from related compounds suggests:

- Chiral Auxiliaries : (S)-Phenylethylamine induces enantiomeric excess (ee) via diastereomeric salt formation .

- Enzymatic Catalysis : Lipase B from Candida antarctica catalyzes acetylation, enriching ee to >90% .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers for analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。